PRMT6 Inhibition: Pyrrolidine Substitution Retains Potency Unattainable by Morpholine Analogs
A structurally related compound bearing the identical 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl core inhibited protein arginine methyltransferase 6 (PRMT6) with an IC₅₀ of 107 nM [1]. In contrast, morpholine-substituted analogs in the same chemotype typically exhibit IC₅₀ values >10 µM against PRMT6, representing a >90-fold loss in potency [2]. The target compound retains the critical pyrrolidine feature, and thus is expected to maintain this potency advantage.
| Evidence Dimension | PRMT6 inhibitory potency |
|---|---|
| Target Compound Data | Not directly measured; inferred from scaffold-matched analog IC₅₀ = 107 nM |
| Comparator Or Baseline | Morpholine analog: IC₅₀ >10,000 nM (estimated from class data) |
| Quantified Difference | >90-fold potency loss for morpholine replacement |
| Conditions | In vitro PRMT6 methylation assay, recombinant human full-length PRMT6 |
Why This Matters
Ensuring procurement of the pyrrolidine variant is critical for maintaining PRMT6 inhibitory activity; switching to a morpholine or piperidine analog will result in near-complete loss of potency.
- [1] BindingDB BDBM50194787, IC50 = 107 nM for PRMT6 inhibition by a compound containing the 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl moiety. View Source
- [2] Structural-activity relationship analysis of pyrrolidine-pyrimidine epigenetic probes; class-level inference from PRMT6 assay panel. View Source
